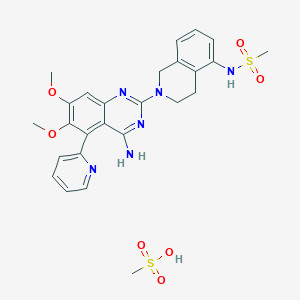
Taprizosin mesylate
Cat. No. B8705756
M. Wt: 602.7 g/mol
InChI Key: PELLFYXDXSYSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06683085B2
Procedure details


A suspension of Form E 4-amino-6,7-dimethoxy-2-(5-methanesulfonamido-1,2,3,4-tetrahydro-2-isoquinolyl)-5-(2-pyridyl)quinazoline (1.0 g, 1.97 mmol) in acetone/water (12/7 by volume, 9.5 ml) was heated to reflux. Methanesulfonic acid (0.19 g, 1.99 mmol) was added in one portion. The addition vessel was washed with water (1 ml) and the resulting solution left to cool to room temperature overnight. The solid from the resulting suspension was collected by filtration and dried overnight in vacuo at 45° C. to afford the title compound (1.14 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:20][CH3:21])=[C:9]([O:18][CH3:19])[C:10]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[N:5]=[C:4]([N:22]2[CH2:31][CH2:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][C:28]=3[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]2)[N:3]=1.[CH3:37][S:38]([OH:41])(=[O:40])=[O:39]>CC(C)=O.O>[S:38]([OH:41])(=[O:40])(=[O:39])[CH3:37].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:20][CH3:21])=[C:9]([O:18][CH3:19])[C:10]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[N:5]=[C:4]([N:22]2[CH2:31][CH2:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][C:28]=3[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]2)[N:3]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=NC2=CC(=C(C(=C12)C1=NC=CC=C1)OC)OC)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C.O
|
Step Two
|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to reflux
|
WASH
|
Type
|
WASH
|
|
Details
|
The addition vessel was washed with water (1 ml)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the resulting solution left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid from the resulting suspension was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in vacuo at 45° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(C)(=O)(=O)O.NC1=NC(=NC2=CC(=C(C(=C12)C1=NC=CC=C1)OC)OC)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.14 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
